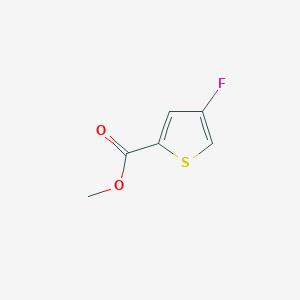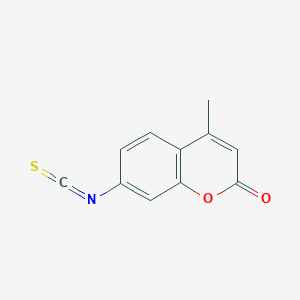![molecular formula C25H18ClNOS B2898720 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-55-5](/img/structure/B2898720.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline has been studied for its potential use as an antioxidant, antifungal, and anti-inflammatory agent. It has been shown to be effective at reducing the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell damage. Additionally, it has been found to inhibit the growth of certain fungal species, and to reduce inflammation in cells in vitro. It has also been suggested that 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline may be useful in the treatment of certain types of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline is not yet fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it is believed to inhibit the growth of certain fungal species by blocking their ability to synthesize ergosterol, a key component of the cell membrane. Finally, it is thought to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline has been found to have a variety of biochemical and physiological effects. In addition to its antioxidant and antifungal properties, it has been found to reduce inflammation and inhibit the growth of certain cancer cell lines. Additionally, it has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for extended periods of time without degradation. Additionally, it is relatively non-toxic and can be used at a wide range of concentrations. However, it is important to note that the compound is not water soluble, and must be dissolved in an organic solvent before use.
Direcciones Futuras
There are a number of potential future directions for research on 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline. These include further research into its potential use as an antioxidant, antifungal, and anti-inflammatory agent, as well as its potential use in the treatment of certain types of cancer. Additionally, further research could be done to investigate the compound’s mechanism of action and to determine its efficacy in vivo. Finally, further research could be done to investigate the compound’s potential side effects and toxicity.
Métodos De Síntesis
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline can be synthesized through a multistep process involving the reaction of 2-chlorophenylacetylene with 8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. The first step involves the reaction of 2-chlorophenylacetylene with 4-bromobut-2-yne in the presence of a palladium catalyst to form 4-[(E)-2-(2-chlorophenyl)ethenyl]but-2-yne. This compound is then reacted with 8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in the presence of a copper catalyst to form the desired 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline.
Propiedades
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVJQAJVVUFGLJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


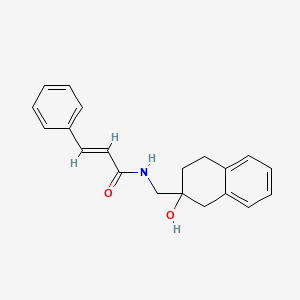

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)
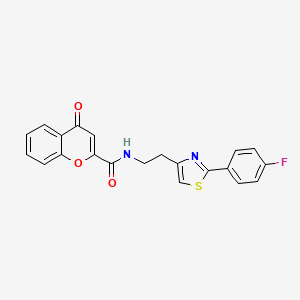
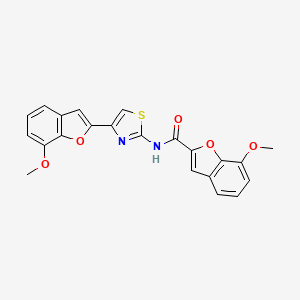
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2898646.png)
![4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2898648.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)

![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)

